ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, making it a halogenated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate typically involves the halogenation of pyridine derivatives. One common method involves the bromination and chlorination of pyridine, followed by esterification to introduce the ethyl acetate group. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as sulfuric acid, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or recrystallization to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated pyridine derivatives. Substitution reactions result in the formation of various substituted pyridine compounds .
Scientific Research Applications
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate can be compared with other halogenated pyridine derivatives, such as:
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound has similar halogenation patterns but differs in its pyrazole ring structure.
Chlorantraniliprole: A widely used insecticide that also contains a halogenated pyridine ring.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the ethyl acetate group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H9BrClNO2 |
---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3 |
InChI Key |
FVPBWBPCHNNWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Cl)Br |
Origin of Product |
United States |
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